molecular formula C19H14N2O3S B11192511 4,8-dimethyl-7-[(5-phenyl-1,3,4-thiadiazol-2-yl)oxy]-2H-chromen-2-one

4,8-dimethyl-7-[(5-phenyl-1,3,4-thiadiazol-2-yl)oxy]-2H-chromen-2-one

Cat. No.: B11192511
M. Wt: 350.4 g/mol
InChI Key: XSJQLTJGVKHPGE-UHFFFAOYSA-N
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Description

4,8-dimethyl-7-[(5-phenyl-1,3,4-thiadiazol-2-yl)oxy]-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a chromen-2-one core structure substituted with a thiadiazole moiety

Preparation Methods

The synthesis of 4,8-dimethyl-7-[(5-phenyl-1,3,4-thiadiazol-2-yl)oxy]-2H-chromen-2-one typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the chromen-2-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the thiadiazole moiety: This step involves the reaction of the chromen-2-one derivative with a thiadiazole precursor, often under reflux conditions in the presence of a suitable catalyst.

    Final coupling: The final product is obtained by coupling the intermediate with a phenyl group, typically using a palladium-catalyzed cross-coupling reaction.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

4,8-dimethyl-7-[(5-phenyl-1,3,4-thiadiazol-2-yl)oxy]-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiadiazole moiety can be replaced with other functional groups using appropriate nucleophiles.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

4,8-dimethyl-7-[(5-phenyl-1,3,4-thiadiazol-2-yl)oxy]-2H-chromen-2-one has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 4,8-dimethyl-7-[(5-phenyl-1,3,4-thiadiazol-2-yl)oxy]-2H-chromen-2-one involves its interaction with specific molecular targets. The thiadiazole moiety is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt key biological pathways, leading to the compound’s observed biological effects. The chromen-2-one core may also contribute to the compound’s activity by enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

4,8-dimethyl-7-[(5-phenyl-1,3,4-thiadiazol-2-yl)oxy]-2H-chromen-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in the combination of the chromen-2-one and thiadiazole moieties, which may confer enhanced biological activity and specificity compared to other compounds.

Properties

Molecular Formula

C19H14N2O3S

Molecular Weight

350.4 g/mol

IUPAC Name

4,8-dimethyl-7-[(5-phenyl-1,3,4-thiadiazol-2-yl)oxy]chromen-2-one

InChI

InChI=1S/C19H14N2O3S/c1-11-10-16(22)24-17-12(2)15(9-8-14(11)17)23-19-21-20-18(25-19)13-6-4-3-5-7-13/h3-10H,1-2H3

InChI Key

XSJQLTJGVKHPGE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2C)OC3=NN=C(S3)C4=CC=CC=C4

Origin of Product

United States

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